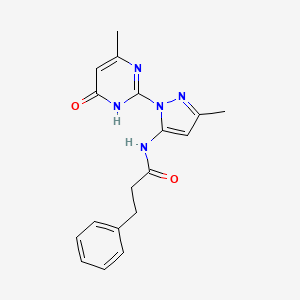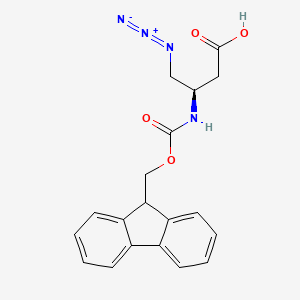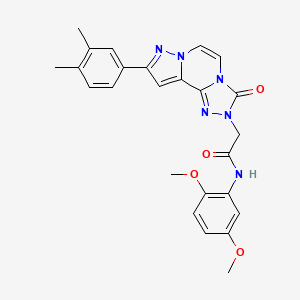
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It has a molecular weight of 339.35 and a molecular formula of C17 H17 N5 O3 . The compound is achiral and has a logP value of 1.3075, a logD value of 0.8666, and a logSw value of -2.0049 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string: CC1=CC(NC(=N1)n1c(cc©n1)NC(c1cccc(c1)OC)=O)=O . This string represents the structure of the molecule in a linear format, including the arrangement of atoms and the bonds between them .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 339.35 and a molecular formula of C17 H17 N5 O3 . It has a logP value of 1.3075, a logD value of 0.8666, and a logSw value of -2.0049 . These values indicate the compound’s solubility in water and its distribution between octanol and water, which are important properties in pharmacology . The compound has 7 hydrogen bond acceptors and 2 hydrogen bond donors , which can affect its interactions with other molecules.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and assessed their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition capabilities, showing promise in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Antitumor Activity
Abdellatif et al. (2014) explored the antitumor activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, identifying compounds with significant inhibitory effects, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antibacterial Properties
Novel pyrazolopyrimidine derivatives have also been synthesized and tested for their antimicrobial and antibacterial efficacy. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and their antimicrobial activities were evaluated, indicating potential as new antimicrobial agents (Gad-Elkareem et al., 2011).
Insecticidal and Antioxidant Activities
Research has also extended into evaluating the insecticidal and antioxidant activities of pyrazolopyrimidine-linked compounds. Deohate and Palaspagar (2020) synthesized compounds evaluated against Pseudococcidae insects and selected microorganisms, showcasing the diverse biological activities of these compounds (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-11-17(25)21-18(19-12)23-15(10-13(2)22-23)20-16(24)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRULXZOGIGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)
![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)






![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)
![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)

